N-Fmoc-1,6-hexanediamine hydrobromide

Catalog No.
S1939511
CAS No.
352351-56-5
M.F
C21H27BrN2O2
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-1,6-hexanediamine hydrobromide

CAS Number

352351-56-5

Product Name

N-Fmoc-1,6-hexanediamine hydrobromide

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrobromide

Molecular Formula

C21H27BrN2O2

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C21H26N2O2.BrH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H

InChI Key

QSBKKENLOBODIG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Br

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Br

Peptide Synthesis

N-Fmoc-1,6-hexanediamine hydrobromide is a valuable building block for peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the N-terminus (amino group) of the molecule, while the diamine functionality allows for chain elongation. This property makes it useful in constructing peptides with specific spacer lengths between amino acid residues. Studies have shown its application in synthesizing peptides for various purposes, including investigating protein-protein interactions [1].

[1] - Synthesis of Amphiphilic Helical Peptides That Form Ion Channels in Lipid Bilayers.

Organic Chemistry Research

N-Fmoc-1,6-hexanediamine hydrobromide's bifunctional nature (amine and protected amine) makes it a versatile tool for organic synthesis. Researchers can utilize it in reactions like coupling reactions, where the free amine can participate in bond formation, while the Fmoc group ensures chemoselectivity by protecting the other amine. Additionally, the spacer arm (hexanediamine) can introduce flexibility and specific distances within a synthesized molecule.

Here are some examples of its use in organic chemistry research:

  • Preparation of functionalized macrocycles [2]
  • Development of fluorescent probes [3]

[2] - Synthesis of Functionalized Macrocycles via Ring-Closing Metathesis [3] - Design of Activatable Fluorogenic Probes for β-Glucosidase Detection

N-Fmoc-1,6-hexanediamine hydrobromide is a specialized compound utilized primarily in organic synthesis, particularly in the field of peptide synthesis. It features a Fmoc (Fluorenylmethoxycarbonyl) group that serves as a protecting group for one of its amine functionalities, while the other amine can participate in further

As mentioned earlier, N-Fmoc-1,6-hexanediamine hydrobromide serves as a building block in peptide synthesis. The Fmoc group's mechanism of action lies in its ability to be selectively removed under specific conditions, allowing for the stepwise introduction of amino acids into the peptide chain. This controlled process is crucial for creating peptides with desired sequences [].

  • Substitution Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), revealing the free amine group for further reactions.
  • Coupling Reactions: It can react with carboxylic acids or their derivatives to form amide bonds, essential for peptide synthesis. Common reagents used in these coupling reactions include N,N’-dicyclohexylcarbodiimide and hydroxybenzotriazole .

The Fmoc group allows for controlled addition of amino acids to the growing peptide chain, with its removal being a critical step after each addition to ensure that the next amino acid is correctly attached.

While N-Fmoc-1,6-hexanediamine hydrobromide is primarily known for its role in organic synthesis, it also has biological applications. It is used in the development of peptide-based probes and inhibitors, which are vital for studying protein interactions and functions within biological systems. Its ability to form peptides makes it relevant in medicinal chemistry for creating therapeutic agents that target specific biological pathways.

The synthesis of N-Fmoc-1,6-hexanediamine hydrobromide typically involves:

  • Reaction of 1,6-Hexanediamine with Fmoc-Chloride: This reaction occurs in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to facilitate the formation of the Fmoc-protected diamine.
  • Formation of Hydrobromide Salt: The resulting product from the first step is treated with hydrobromic acid to form the hydrobromide salt .

In industrial settings, these steps are scaled up using automated reactors to ensure high yield and purity, often employing purification methods such as recrystallization or chromatography.

N-Fmoc-1,6-hexanediamine hydrobromide has diverse applications across various fields:

  • Peptide Synthesis: It is extensively used as a building block for synthesizing peptides and proteins.
  • Biochemical Research: Employed in creating peptide-based probes that aid in studying biochemical pathways and interactions.
  • Drug Development: Utilized in developing peptide-based therapeutics targeting specific diseases.
  • Specialty Chemicals Production: Applied in producing various specialty chemicals and materials .

Interaction studies involving N-Fmoc-1,6-hexanediamine hydrobromide often focus on its role in forming peptide bonds and its ability to create specific spatial arrangements within peptides. This property is crucial for understanding how peptides interact with biological targets and can influence their efficacy as drugs or probes.

Several compounds share structural similarities with N-Fmoc-1,6-hexanediamine hydrobromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Boc-1,6-HexanediamineContains a tert-butyloxycarbonyl protecting groupRemoved under acidic conditions
N-Fmoc-1,4-butanediamine hydrobromideShorter carbon chain (four carbons)Useful for shorter peptide sequences
N-Fmoc-Ethylenediamine hydrobromideEven shorter carbon chain (two carbons)Limited flexibility compared to hexanediamine

Uniqueness

N-Fmoc-1,6-hexanediamine hydrobromide stands out due to its specific six-carbon chain length and the stability of the Fmoc group under various conditions. This combination allows for selective protection and deprotection during peptide synthesis, making it particularly useful when precise control over reaction conditions is required .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types